molecular formula C13H12ClNO3 B11724550 3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one

3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one

Cat. No.: B11724550
M. Wt: 265.69 g/mol
InChI Key: ORJREFQCLKTVHJ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-ethoxybenzaldehyde with a suitable oxazole precursor in the presence of a chlorinating agent. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of functionalized oxazoles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acids, while reduction could produce oxazolidines. Substitution reactions can lead to a wide range of functionalized oxazoles with different substituents.

Scientific Research Applications

Chemistry

In chemistry, 3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule. Oxazole derivatives have been studied for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic applications. Oxazole derivatives are known to exhibit a range of pharmacological activities, including anti-inflammatory and analgesic effects.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5-phenyl-1,2-oxazole: Similar structure but with a methyl group instead of a chloromethyl group.

    3-(Bromomethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    3-(Chloromethyl)-4-[(4-methoxyphenyl)methylidene]-1,2-oxazol-5-one: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

The uniqueness of 3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one lies in its specific substituents, which can influence its reactivity and potential applications. The presence of the chloromethyl group allows for further functionalization, while the ethoxyphenyl group can impact its biological activity and solubility.

Properties

IUPAC Name

3-(chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-2-17-10-5-3-9(4-6-10)7-11-12(8-14)15-18-13(11)16/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJREFQCLKTVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=NOC2=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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